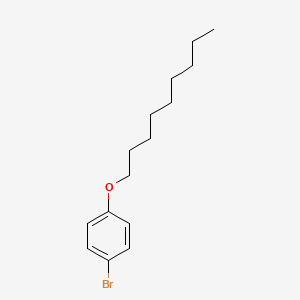

1-Bromo-4-(nonyloxy)benzene

CAS No.:

Cat. No.: VC13408490

Molecular Formula: C15H23BrO

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BrO |

|---|---|

| Molecular Weight | 299.25 g/mol |

| IUPAC Name | 1-bromo-4-nonoxybenzene |

| Standard InChI | InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 |

| Standard InChI Key | OZSZWNXULGXHIS-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCOC1=CC=C(C=C1)Br |

| Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Features

1-Bromo-4-(nonyloxy)benzene (C₁₅H₂₃BrO) consists of a benzene ring with two substituents:

-

Bromine at position 1, imparting electrophilic reactivity.

-

Nonyloxy group (-O-C₉H₁₉) at position 4, contributing hydrophobicity and influencing mesophase behavior in liquid crystals.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BrO |

| Molecular Weight | 299.25 g/mol |

| IUPAC Name | 1-Bromo-4-(nonyloxy)benzene |

| CAS Registry Number | Not explicitly listed in provided sources |

The bromine atom’s electronegativity deactivates the ring toward electrophilic substitution, while the nonyloxy group’s electron-donating nature (+I effect) activates specific positions for further functionalization.

Synthesis Pathways

Williamson Ether Synthesis

A common route involves two steps:

-

Etherification: Reaction of 4-bromophenol with nonyl bromide in the presence of a base (e.g., K₂CO₃):

This method requires anhydrous conditions to avoid hydrolysis .

-

Purification: Distillation or column chromatography to isolate the product, analogous to bromobenzene refinement techniques described in patent CN112194562A .

Direct Bromination of 4-Nonyloxybenzene

Alternative approaches involve brominating 4-nonyloxybenzene using Lewis acids (e.g., FeCl₃ or AlCl₃) as catalysts :

Key parameters include:

Physicochemical Properties

Thermal Stability

-

Boiling Point: Estimated at 280–300°C (extrapolated from similar brominated aromatics).

-

Melting Point: Likely <25°C due to the nonyloxy group’s plasticizing effect.

Solubility

-

Hydrophobicity: High logP (~4.5), favoring solubility in organic solvents (e.g., toluene, dichloromethane).

-

Polar Solvents: Limited solubility in water or methanol.

Spectroscopic Data

-

¹H NMR: Expected signals at δ 6.8–7.3 ppm (aromatic protons) and δ 0.8–1.5 ppm (nonyl chain protons).

-

IR Spectroscopy: Peaks at 1250 cm⁻¹ (C-O stretch) and 550 cm⁻¹ (C-Br stretch).

Applications

Liquid Crystal Research

The nonyloxy chain promotes molecular alignment in mesophases, making the compound a candidate for:

-

Display technologies: As a component in nematic or smectic phases.

-

Thermotropic behavior: Adjusting phase transition temperatures via alkyl chain length.

Organic Synthesis Intermediate

-

Cross-coupling reactions: Suzuki-Miyaura couplings to construct biaryl systems.

-

Protecting groups: The bromine atom serves as a leaving group for nucleophilic substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume